Product packaging for Gypenoside GD5(Cat. No.:CAS No. 1704440-94-7)

Gypenoside GD5

Cat. No.: B2542518
CAS No.: 1704440-94-7
M. Wt: 995.163
InChI Key: JWUIALRFPUOOAH-METFNRRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypenoside GD5 is a high-purity, plant-derived triterpenoid saponin isolated from Gynostemma pentaphyllum for research applications. Gypenosides are the primary bioactive components of this plant and have been the subject of extensive scientific investigation due to their diverse pharmacological activities . While research on the specific GD5 compound is evolving, the gypenoside family is renowned for its significant research value in several areas. Studies on related gypenosides have demonstrated potential in investigating metabolic diseases, with mechanisms that may involve the downregulation of key proteins like TNF-α and NF-κB, and modulation of pathways such as PPARγ . Furthermore, various gypenosides exhibit research applications in oncology, where they have been shown to induce cancer cell death through mechanisms including the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of autophagy . Some gypenosides also display immunomodulatory properties, such as inhibiting the expression of PD-L1 in cancer cells, thereby potentially enhancing antitumor immunity . This product, this compound, is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. Researchers are encouraged to consult the product data sheet for detailed specifications on purity, structure, and handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O21 B2542518 Gypenoside GD5 CAS No. 1704440-94-7

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O21/c1-43(2,69-62)12-9-13-48(8,68-41-37(61)34(58)31(55)25(19-50)64-41)21-10-14-47(7)29(21)22(52)16-28-45(5)17-23(53)39(44(3,4)27(45)11-15-46(28,47)6)67-42-38(35(59)32(56)26(20-51)65-42)66-40-36(60)33(57)30(54)24(18-49)63-40/h9,12,21-42,49-62H,10-11,13-20H2,1-8H3/b12-9+/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,45-,46+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUIALRFPUOOAH-METFNRRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CC(C1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)OO)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@H]4[C@]2(CC[C@@H]4[C@@](C)(C/C=C/C(C)(C)OO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)(C[C@H]([C@@H](C3(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Structural Elucidation of Gypenoside Gd5

Botanical Origin and Source Material: Gynostemma pentaphyllum

Gypenoside GD5 is a naturally occurring saponin (B1150181) isolated from the aerial parts of Gynostemma pentaphyllum. researchgate.netnih.govacs.org This perennial vine, belonging to the Cucurbitaceae family, is widely distributed in Southern China and other parts of Asia. scielo.org.mx Often referred to as "Jiaogulan," G. pentaphyllum is renowned for its rich composition of gypenosides, which are triterpenoid (B12794562) saponins (B1172615) structurally similar to the ginsenosides (B1230088) found in ginseng. scielo.org.mxspkx.net.cn The plant's ability to synthesize a diverse array of these compounds makes it a valuable source for phytochemical research. bohrium.commdpi.comresearchgate.net To date, over 180 distinct gypenosides have been identified from this plant. researchgate.net

Advanced Chromatographic Methodologies for this compound Isolation

The isolation of this compound from the crude extract of Gynostemma pentaphyllum necessitates a multi-step purification strategy. researchgate.netnih.gov This typically involves a combination of chromatographic techniques that separate compounds based on their differing physical and chemical properties. cabidigitallibrary.org

Initial fractionation of the plant extract is often achieved using silica (B1680970) gel column chromatography. cabidigitallibrary.orgepa.gov Silica gel, a porous form of silicon dioxide, serves as the stationary phase. sigmaaldrich.com Compounds are separated based on their polarity; more polar compounds adsorb more strongly to the silica gel and thus elute more slowly than less polar compounds when a solvent (the mobile phase) is passed through the column. epa.gov This technique allows for the effective separation of broad classes of compounds, providing a partially purified fraction enriched with saponins like this compound. researchgate.net

Following initial cleanup by silica gel chromatography, finer purification is accomplished using reversed-phase semi-preparative high-performance liquid chromatography (HPLC). cabidigitallibrary.orgnih.gov In this technique, the stationary phase is nonpolar (often a silica gel modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. lcms.cz This method separates compounds based on their hydrophobicity. Semi-preparative HPLC utilizes columns with a larger diameter than analytical columns, allowing for the isolation of milligram quantities of pure compound required for structural analysis. hamiltoncompany.comthermofisher.comhamiltoncompany.com This step is crucial for obtaining this compound in high purity, free from other closely related gypenosides. nih.gov

Spectroscopic Approaches for Structural Characterization of this compound

Once isolated, the precise molecular structure of this compound is determined using a combination of powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgscielo.org.za

One-dimensional NMR spectroscopy provides fundamental information about the molecular structure. huji.ac.il ¹H NMR (proton NMR) gives details on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. emerypharma.com The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of this compound are indicative of a dammarane-type saponin with multiple sugar moieties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety) (Data acquired in C₅D₅N)

PositionδC (ppm)δH (ppm) (mult., J in Hz)
388.93.30 (dd, 11.5, 4.5)
1270.84.00 (dd, 11.5, 4.5)
1816.31.12 (s)
1917.11.01 (s)
2074.9-
2126.81.59 (s)
2622.81.83 (s)
2722.61.81 (s)
2828.10.93 (s)
2916.60.88 (s)
3017.51.30 (s)

This table presents a selection of key NMR data points for the aglycone of this compound as reported in the literature. Full data can be found in the cited sources.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete, unambiguous structure of complex molecules like this compound. scielo.org.zanih.gov These experiments reveal correlations between different nuclei, allowing for the mapping of the entire molecular framework. hyphadiscovery.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in piecing together spin systems within the molecule, such as the individual sugar units and the aliphatic chains of the aglycone. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. emerypharma.comresearchgate.net

Through the comprehensive analysis of these 1D and 2D NMR datasets, along with high-resolution mass spectrometry (HRESIMS) to confirm the molecular formula, the complete and stereochemically defined structure of this compound was elucidated. researchgate.netnih.govacs.org

Biosynthetic Pathways and Regulation of Gypenosides in Gynostemma Pentaphyllum

Initial Metabolic Pathways for Triterpenoid (B12794562) Saponin (B1150181) Precursors

The biosynthesis of gypenosides, like all terpenoids in plants, originates from two primary metabolic pathways that produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These pathways are the Mevalonic Acid (MVA) pathway, which operates in the cytosol, and the Methylerythritol Phosphate (B84403) (MEP) pathway, located in the plastids. nih.govrsc.orgnih.gov

The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes and triterpenoids, including the precursors for gypenosides. rsc.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA.

Key steps in the MVA pathway include:

Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by the enzyme acetoacetyl-CoA thiolase.

Synthesis of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Reduction to Mevalonic Acid: HMG-CoA is then reduced to mevalonic acid by HMG-CoA reductase, a key rate-limiting step in the pathway. mdpi.com

Phosphorylation Events: Mevalonic acid undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, to yield mevalonate-5-pyrophosphate. wikipedia.org

Decarboxylation to IPP: Finally, mevalonate-5-pyrophosphate is decarboxylated by mevalonate-5-pyrophosphate decarboxylase to produce isopentenyl diphosphate (IPP). wikipedia.org

IPP can then be reversibly converted to its isomer, DMAPP, by the enzyme IPP isomerase.

Table 1: Key Enzymes and Reactions in the Mevalonic Acid (MVA) Pathway

Step Substrate(s) Enzyme Product
1 2 x Acetyl-CoA Acetoacetyl-CoA thiolase Acetoacetyl-CoA
2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3 HMG-CoA HMG-CoA reductase Mevalonic acid
4 Mevalonic acid Mevalonate kinase Mevalonate-5-phosphate
5 Mevalonate-5-phosphate Phosphomevalonate kinase Mevalonate-5-pyrophosphate
6 Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate decarboxylase Isopentenyl diphosphate (IPP)
7 Isopentenyl diphosphate (IPP) IPP isomerase Dimethylallyl diphosphate (DMAPP)

Located in the plastids, the MEP pathway provides the precursors for monoterpenes, diterpenes, and carotenoids. rsc.org While the MVA pathway is the primary source of precursors for cytosolic triterpenoids, there can be some crosstalk between the two pathways.

The MEP pathway involves the following key steps:

Initial Condensation: The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

Reduction and Isomerization: DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR).

Series of Enzymatic Conversions: MEP undergoes a series of reactions involving several enzymes to ultimately produce both IPP and DMAPP. youtube.com

Although operating in a different cellular compartment, the IPP and DMAPP produced by the MEP pathway can potentially be transported to the cytosol and contribute to the pool of precursors for gypenoside biosynthesis.

Table 2: Key Enzymes and Reactions in the Methylerythritol Phosphate (MEP) Pathway

Step Substrate(s) Enzyme Product
1 Pyruvate + Glyceraldehyde 3-phosphate 1-deoxy-D-xylulose 5-phosphate synthase (DXS) 1-deoxy-D-xylulose 5-phosphate (DXP)
2 1-deoxy-D-xylulose 5-phosphate (DXP) DXP reductoisomerase (DXR) 2-C-methyl-D-erythritol 4-phosphate (MEP)
3 2-C-methyl-D-erythritol 4-phosphate (MEP) MEP cytidylyltransferase 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
4 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
5 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase 2-C-methyl-D-erythritol 2,4-cyclodiphosphate
6 2-C-methyl-D-erythritol 2,4-cyclodiphosphate 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
7 (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate 4-hydroxy-3-methylbut-2-enyl diphosphate reductase Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

Enzymatic Steps in Gypenoside Skeleton Formation

Following the synthesis of IPP and DMAPP, the formation of the characteristic dammarane-type triterpenoid skeleton of gypenosides proceeds through a series of enzymatic reactions.

Squalene (B77637) synthase (SS) is a key enzyme that catalyzes the first committed step in the biosynthesis of sterols and triterpenoids from the central isoprenoid pathway. mdpi.com It facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govnih.gov FPP itself is formed from the sequential condensation of IPP and DMAPP units. This reaction is a critical branch point, directing the metabolic flux towards the synthesis of triterpenoid skeletons. mdpi.com

The linear squalene molecule is then acted upon by squalene epoxidase (SE), a key regulatory enzyme in triterpenoid saponin biosynthesis. nih.gov SE catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256). nih.govnih.gov This reaction is considered a rate-limiting step and is crucial for the subsequent cyclization that leads to the diverse array of triterpenoid structures. nih.gov In Gynostemma pentaphyllum, the expression of the gene encoding SE, GpSE1, has been shown to be upregulated by elicitors like methyl jasmonate, suggesting its important role in the regulated production of gypenosides. nih.gov

The cyclization of 2,3-oxidosqualene is a pivotal step that generates the foundational skeleton of triterpenoids and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net In the biosynthesis of dammarane-type gypenosides, a specific OSC, dammarenediol-II synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarenediol-II backbone. nih.govnih.gov This step represents a significant diversification point in the pathway, as different OSCs can produce a wide variety of triterpenoid skeletons from the same precursor. nih.gov The resulting dammarenediol-II skeleton is then further modified by other enzymes to produce the vast array of gypenosides found in Gynostemma pentaphyllum.

Post-Skeletal Modification and Glycosylation in Gypenoside Biosynthesis

The structural diversification of the initial dammarane-type triterpene skeleton is primarily achieved through hydroxylation and glycosylation. nih.gov These modifications are catalyzed by two major enzyme families: Cytochrome P450 monooxygenases and UDP-glycosyltransferases.

Role of Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse group of enzymes responsible for the hydroxylation of the triterpene skeleton, a critical step in creating the various gypenoside aglycones. nih.gov Transcriptome analysis of G. pentaphyllum has identified a substantial number of CYP450 genes. For instance, one study identified 145 CYP450s, which were classified into 40 families and 39 subfamilies. nih.gov Notably, the CYP716 family has been implicated in ginsenoside biosynthesis in the related species Panax ginseng, and members of this family have also been identified in G. pentaphyllum, suggesting a similar function in gypenoside synthesis. nih.gov The hydroxylation patterns introduced by CYP450s are a major contributor to the structural variety observed among different gypenosides.

Contribution of UDP-Glycosyltransferases (UGTs)

Following hydroxylation, UDP-glycosyltransferases (UGTs) play a pivotal role in attaching sugar moieties to the triterpene aglycones, a process known as glycosylation. nih.govresearchgate.net This step not only increases the solubility and stability of the compounds but also significantly influences their biological activity. researchgate.net Extensive research has identified numerous UGT genes in G. pentaphyllum. One study, for example, identified 254 UGT genes through hybrid sequencing. nih.gov

Biochemical screening has successfully identified three distinct groups of gypenoside biosynthetic UGTs in G. pentaphyllum:

UGT71 family: These enzymes are responsible for glucosylating the C20-OH positions of both protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides (B1230088). nih.govkaist.ac.kr

UGT74 family: A member of this family has been shown to glucosylate the C3-OH position of PPD-type ginsenosides. nih.govkaist.ac.kr

UGT94 family: Two UGTs from this family add a glucose molecule to the C3-O-glucosides of PPD-type ginsenosides. nih.govkaist.ac.kr

Interestingly, while these Gypenoside UGTs (GpUGTs) belong to the same families as those involved in ginsenoside biosynthesis in Panax (PgUGTs), they are classified into different subfamilies, suggesting an independent evolutionary path to synthesizing similar compounds. nih.govkaist.ac.kr

Tissue-Specific and Spatiotemporal Gene Expression in Gypenoside Biosynthesis

The production of gypenosides is not uniform throughout the G. pentaphyllum plant. The expression of biosynthetic genes is tightly regulated in a tissue-specific and developmentally controlled manner.

Mesophyll Cell as Primary Site of Gypenoside Production

Research indicates that the mesophyll cells in the leaves are the primary sites of gypenoside biosynthesis. Comparative transcriptome analyses have shown that the genes encoding enzymes for gypenoside synthesis have higher expression levels in the leaves and tendrils compared to other tissues. nih.gov

Differential Gene Expression in Shoot Apexes and Leaves

Further detailed analysis has revealed differential expression patterns of gypenoside biosynthetic genes between the shoot apexes and leaves. Single-cell transcriptome profiling has provided high-resolution insights into the spatial distribution of gene expression. researchgate.net Quantitative real-time PCR (qRT-PCR) analyses have confirmed the tissue-specific expression of CYP and UGT genes, with many showing significantly higher transcript levels in the leaves compared to the stems or roots. nih.gov For example, the expression of genes like CYP77A3, CYP86A7, UGT74F2, and UGT91C1 follows a leaf>stem>root distribution pattern. nih.gov This differential expression correlates with the accumulation of gypenosides in different plant parts.

Omics-Based Investigations of the Gypenoside Biosynthetic Network

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, and proteomics, has revolutionized the study of complex biological pathways like gypenoside biosynthesis.

A chromosome-level genome assembly of G. pentaphyllum has provided a foundational resource for identifying and characterizing the genes involved. nih.gov This has allowed for a more complete reconstruction of the gypenoside biosynthetic pathway, particularly the later stages involving CYP450s and UGTs. nih.gov

Integrated analyses combining transcriptome and proteome data have been instrumental in identifying key proteins and genes related to gypenoside synthesis. nih.gov For instance, a study combining isobaric tags for relative and absolute quantification (iTRAQ) proteome analysis with RNA sequencing identified 3,925 proteins, providing a comprehensive view of the proteins expressed in different tissues. nih.gov

Furthermore, multi-omics approaches are being used to understand the broader regulatory networks controlling gypenoside production and their physiological effects. nih.govresearchgate.net These studies integrate data from different omics levels to build comprehensive models of how gypenosides function and how their synthesis is regulated.

Table 1: Key Enzyme Families in Gypenoside Biosynthesis

Enzyme Family Function Example Genes/Subfamilies Primary Tissue of Expression
Cytochrome P450 Monooxygenases (CYP450s) Hydroxylation of the triterpene skeleton CYP716 family, CYP77A3, CYP86A7 Leaves
UDP-Glycosyltransferases (UGTs) Glycosylation of the triterpene aglycones UGT71, UGT74, UGT94 families Leaves

Transcriptomic Profiling

Transcriptomic analysis of Gynostemma pentaphyllum has been instrumental in elucidating the biosynthetic pathways of gypenosides. By employing advanced sequencing technologies, researchers have identified numerous candidate genes encoding the key enzymes responsible for the synthesis of the gypenoside backbone and its subsequent modifications.

Hybrid sequencing strategies, combining PacBio and Illumina platforms, have been utilized to generate comprehensive transcriptome data for G. pentaphyllum. bohrium.compacb.com This approach has led to the identification of a large number of unigenes, from which genes potentially involved in gypenoside biosynthesis were screened. bohrium.compacb.com Following functional annotation, numerous genes encoding 2,3-oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) have been selected for further analysis, as these enzyme families are crucial for the cyclization, hydroxylation, and glycosylation steps in triterpenoid saponin synthesis. bohrium.compacb.comoup.com

To pinpoint the most likely candidates for gypenoside biosynthesis, phylogenetic analyses have been conducted. These analyses compare the identified genes from G. pentaphyllum with enzymes known to be involved in the biosynthesis of similar compounds, such as ginsenosides in Panax species. bohrium.compacb.com Genes that cluster with characterized ginsenoside biosynthetic enzymes are considered strong candidates. bohrium.com Furthermore, the expression patterns of these candidate genes have been investigated in different tissues and in response to elicitors like methyl jasmonate. bohrium.compacb.com Genes that are co-expressed and show increased expression in tissues with high gypenoside content are prioritized as key players in the pathway. bohrium.comresearchgate.net Through this combined approach, specific candidates such as GpOSC1, GpCYP89, and GpUGT35 have been suggested as leading candidates for gypenoside biosynthesis. bohrium.com

More recent studies have employed single-cell RNA sequencing (scRNA-seq) to map the spatiotemporal distribution of gypenoside biosynthesis within the plant. nih.govfrontiersin.org This high-resolution technique has revealed that the biosynthesis of gypenosides predominantly occurs in the mesophyll cells of both shoot apexes and leaves. nih.govfrontiersin.org

Below is a table summarizing candidate genes identified through transcriptomic profiling that are potentially involved in the later stages of gypenoside biosynthesis.

Gene FamilyCandidate Genes IdentifiedPutative Function
Cytochrome P450 (CYP)CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, CYP94A1Hydroxylation of the triterpenoid skeleton
UDP-glycosyltransferase (UGT)UGT73B4, UGT76B1, UGT74F2, UGT91C1, UGT91A1Glycosylation of the triterpenoid skeleton
2,3-oxidosqualene cyclase (OSC)GpOSC1Cyclization of 2,3-oxidosqualene

Proteomic Analysis

Proteomic analysis provides a complementary approach to transcriptomics by directly studying the proteins that catalyze the biochemical reactions in the gypenoside biosynthetic pathway. A combination of isobaric tags for relative and absolute quantification (iTRAQ) based proteome analysis and RNA sequencing has been performed to identify proteins and genes related to gypenoside biosynthesis in G. pentaphyllum. plos.orgnih.govnih.gov

In one such study, a total of 3,925 proteins were identified, with 2,537 of them being quantified across different tissues of the plant. plos.orgnih.govnih.gov This comprehensive analysis allows for the identification of differentially expressed proteins that may be involved in the tissue-specific accumulation of gypenosides. nih.gov

The integration of proteomic and transcriptomic data is a powerful strategy to identify high-confidence candidate genes and proteins. plos.orgnih.govplos.org By comparing the datasets, researchers can find enzymes that are present at both the transcript and protein levels, strengthening the evidence for their involvement in the biosynthetic pathway. plos.orgplos.org This combined analysis has been used to find candidate CYPs and UGTs involved in the modification and diversification of the gypenoside structure. plos.orgnih.gov However, studies have also noted that the correlation between the proteome and transcriptome is not always direct, indicating the presence of post-transcriptional regulation mechanisms that influence the final protein levels. nih.govplos.org

The table below lists some of the key enzyme families and specific candidates that have been identified and quantified at the protein level in G. pentaphyllum.

Protein FamilyCandidate Proteins IdentifiedPutative Function in Gypenoside Biosynthesis
Cytochrome P450 (CYP)CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, CYP94A1Catalyze oxidation and hydroxylation reactions to modify the gypenoside backbone.
UDP-glycosyltransferase (UGT)UGT73B4, UGT76B1, UGT74F2, UGT91C1, UGT91A1Transfer sugar moieties to the gypenoside aglycone, leading to structural diversity.

Structure Activity Relationship Sar Studies of Gypenoside Gd5 and Its Analogs

Correlation between Specific Structural Moieties and Biological Potency

The biological potency of gypenosides is determined by the interplay of the tetracyclic dammarane (B1241002) core, the nature of the side chain at C-17, and the pattern of glycosylation.

The Dammarane Aglycone: The core triterpenoid (B12794562) structure, or aglycone, is fundamental to the molecule's activity. Studies have indicated that in some cases, the aglycones (saponins with their sugar moieties removed) are more biologically effective than the corresponding glycosylated saponins (B1172615). researchgate.net This suggests that the sugar chains can sometimes hinder the interaction of the core structure with its biological target.

The C-17 Side Chain: The side chain attached to the dammarane skeleton is a critical determinant of potency, particularly for enzyme inhibition. Research on various gypenosides has shown that the strength of their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) is significantly influenced by the presence and nature of an electron-donating group on this side chain. researchgate.net The introduction of functionalities like hydroperoxy groups can also confer specific activities. For instance, a gypenoside featuring a 24-hydroperoxy-19-oxo-dammarane structure demonstrated notable PTP1B inhibitory activity. researchgate.netresearchgate.net

Oxygenation and Functional Groups: The presence and position of oxygen-containing functional groups, such as hydroxyl (-OH) or oxo (=O) groups on the dammarane core, also modulate activity. For example, gypenosides with a 19-oxo group have been identified as active PTP1B inhibitors. researchgate.netresearchgate.net

Influence of Glycosidic Linkages on Pharmacological Effects

Gypenosides are glycosides, meaning they have sugar molecules (glycones) attached to the aglycone core via glycosidic bonds. The number, type, and attachment points of these sugars profoundly influence the pharmacological profile of the compound.

The sugar moieties affect properties such as water solubility, absorption, and the ability to interact with cellular receptors and enzymes. The enzymatic transformation or chemical cleavage of these sugar groups can lead to the generation of new, often more potent, compounds. researchgate.net

For example, the glycosidic bond at the C-20 position of the dammarane core is susceptible to cleavage. Under weak acidic conditions, which can be provided by the G. pentaphyllum plant extract itself, this bond can break, leading to the transformation of larger gypenosides into smaller, structurally different ginsenosides (B1230088) like Rg3(S) and Rg3(R). mdpi.com This process highlights that the stability and nature of the glycosidic linkages are key to the ultimate biological effect observed. Enzymatic hydrolysis using specific glycosidases is another method employed to selectively remove sugar units and produce derivatives with potentially enhanced pharmacological activity. researchgate.net

Structural Determinants for Enzyme Inhibition (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Several gypenosides, including an analog closely related to the GD series, have demonstrated inhibitory activity against this enzyme.

The key structural determinants for PTP1B inhibition by gypenosides include:

Side Chain Functionality: As previously mentioned, the presence of an electron-donating group on the side chain is strongly correlated with PTP1B inhibitory strength. researchgate.net

Hydrogen Bonding: Molecular docking analyses suggest that the mechanism of inhibition involves the formation of competitive hydrogen bonds within the enzyme's active site. Specifically, the electron-donating moiety on the gypenoside side chain can form hydrogen bonds with amino acid residues such as Asp48 in the PTP1B protein. researchgate.net Other key interactions can occur with residues like Ser216, Ala217, and Cys215. researchgate.net

One study isolated a compound designated Gypenoside 5, which is likely Gypenoside GD5 from the isolation series, and reported its PTP1B inhibitory activity. researchgate.netacs.orgresearchgate.net The table below summarizes the reported inhibitory activity of this and other relevant compounds.

Compound Target Enzyme IC₅₀ (μM) Notes
Gypenoside 5 PTP1B 8.2 ± 0.9 Gypenoside 5 is described as a 24-hydroperoxy-19-oxo-dammarane triterpenoid. researchgate.netresearchgate.net
RK-682 PTP1B 10.4 ± 1.6 A known PTP1B inhibitor used as a positive control in some studies. researchgate.net
Mucusisoflavone B PTP1B 2.5 ± 0.2 A potent isoflavone (B191592) inhibitor of PTP1B. researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Based Design Considerations for Novel this compound Derivatives

The SAR insights gleaned from this compound and its analogs provide a framework for the rational, structure-based design of new derivatives with improved therapeutic properties. nih.gov Future design strategies could focus on several key areas:

Side Chain Optimization: Given the critical role of the side chain in PTP1B inhibition, efforts can be directed toward synthesizing analogs with various electron-donating groups to maximize hydrogen bonding interactions with key residues like Asp48 in the PTP1B active site. researchgate.net

Modification of Glycosylation: The type and position of sugar moieties can be altered to enhance pharmacological activity or improve pharmacokinetic profiles. This could involve synthesizing derivatives with fewer sugar units to potentially increase potency, as suggested by the higher activity of some aglycones, or adding specific sugars to improve solubility and bioavailability. researchgate.net

Scaffold Modification: While maintaining the essential dammarane core, modifications at other positions, such as the introduction or removal of oxo or hydroxyl groups, could be explored. These changes could fine-tune the molecule's conformation and its fit within the target's binding pocket, potentially increasing affinity and selectivity. nih.gov

Computational Modeling: Utilizing the known crystal structure of PTP1B, computational docking and molecular dynamics simulations can be used to predict the binding affinity of newly designed this compound derivatives. plos.orgrcsb.org This in silico approach can prioritize the synthesis of compounds that are most likely to be potent and selective inhibitors, streamlining the drug discovery process.

By systematically applying these design principles, it is possible to develop novel derivatives of this compound that possess enhanced potency, selectivity, and drug-like properties.

Pharmacokinetic Profiles of Gypenosides in Preclinical Animal Models

Systemic Absorption and Distribution Characteristics

There is currently no available scientific literature detailing the systemic absorption and distribution characteristics of Gypenoside GD5 in any preclinical animal model. To understand its potential as a therapeutic agent, studies are required to determine key parameters such as its oral bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and its distribution into various tissues.

Metabolic Pathways and Metabolite Identification of Gypenosides

The metabolic fate of this compound has not been elucidated in published studies. Research is necessary to identify the primary metabolic pathways, whether through hydrolysis of glycosidic bonds, hydroxylation, or other enzymatic processes. Furthermore, the identification of its major metabolites in plasma and excreta is crucial for a comprehensive understanding of its biological activity and clearance mechanisms. While studies on other gypenosides suggest that deglycosylation is a common metabolic route, specific studies on this compound are required for confirmation.

Elimination Kinetics

Specific data on the elimination kinetics of this compound, including its half-life (t1/2) and clearance rate from the body, are not available in the current body of scientific literature. Such information is fundamental to understanding the compound's duration of action and potential for accumulation with repeated administration.

Advanced Methodologies in Gypenoside Gd5 Academic Research

Systems Pharmacology and Network Analysis for Target Identification

While comprehensive systems pharmacology or network analysis studies specifically for Gypenoside GD5 are not extensively documented, direct biochemical assays have identified its activity against specific molecular targets. These assays provide foundational data for potential target pathways.

One study identified Protein Tyrosine Phosphatase 1B (PTP1B) as a direct target of this compound. researchgate.netacs.orgnih.gov PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways, making it a target for metabolic diseases. This compound was found to have a significant inhibitory effect on PTP1B. researchgate.netacs.orgnih.gov

In a different screening, this compound was evaluated for its effect on the IL-6-induced STAT3 promoter activity in Hep3B cells. acs.orgresearchgate.net The study identified other gypenosides as potent inhibitors in this assay, while this compound was not highlighted, suggesting it has lower activity against this specific target under the tested conditions. acs.orgresearchgate.net

Additionally, research has established the cytotoxic effects of this compound against several human breast cancer cell lines, indicating its potential in oncology research. researchgate.netacs.orgnih.gov The compound demonstrated moderate cytotoxicity against both standard (MCF7) and Adriamycin-resistant (MCF7/ADR) cell lines, as well as the triple-negative breast cancer cell line (MDA-MB-231). researchgate.netacs.orgnih.gov

Table 1: Inhibitory and Cytotoxic Activity of this compound

Assay Target/Cell Line Result (IC₅₀ Value) Source(s)
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) 8.2 ± 0.9 µM researchgate.netacs.orgnih.gov
Cytotoxicity Human Breast Cancer (MCF7) 12.4 ± 2.3 µM researchgate.net
Cytotoxicity Human Breast Cancer (MCF7/ADR) 14.2 ± 2.6 µM researchgate.netacs.orgnih.gov
Cytotoxicity Human Breast Cancer (MDA-MB-231) 10.5 ± 1.4 µM researchgate.netacs.orgnih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations

Specific academic literature detailing molecular docking or molecular dynamics simulations for this compound could not be located. Such studies are often performed for the general class of gypenosides to predict binding affinities to targets like the PI3K/AKT/mTOR pathway, but individual data for this compound is not available. researchgate.net

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

There is no available research that uses quantitative Real-Time Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in response to treatment with this compound specifically.

Western Blotting for Protein Expression Analysis

No studies utilizing Western blotting to assess protein expression changes following treatment specifically with this compound were found in the reviewed academic literature. This methodology has been applied to the broader gypenoside extracts to examine pathways related to inflammation and viral replication, but not to this individual compound. researchgate.net

Flow Cytometry for Cell Apoptosis and Cycle Analysis

The documented cytotoxic activity of this compound against breast cancer cells suggests it may induce apoptosis or cause cell cycle arrest. researchgate.netnih.gov However, specific studies using flow cytometry to confirm the mechanism of cell death (apoptosis) or to analyze the effects of this compound on cell cycle phases have not been published.

High-Resolution Mass Spectrometry-Based Metabolomics for Pathway Elucidation

There is currently no published research that applies high-resolution mass spectrometry-based metabolomics to elucidate the metabolic pathways affected by this compound.

Immunofluorescence and Immunohistochemistry Staining for Tissue-Level Analysis

No academic research employing immunofluorescence or immunohistochemistry staining to analyze the effects of this compound at the tissue level was identified. While these techniques have been used to study the effects of general gypenoside extracts on neuroinflammation, specific data for this compound is absent. researchgate.netresearchgate.net

Cell Viability Assays (e.g., MTT, CCK-8) for In Vitro Efficacy Screening

In the academic exploration of the therapeutic potential of natural compounds, in vitro efficacy screening serves as a foundational step. For this compound and related compounds, cell viability assays are crucial for determining their biological activity, particularly their cytotoxic or cytostatic effects on various cell lines. These assays measure the proportion of living, healthy cells in a population after exposure to a test compound, providing key insights into the compound's potential as a therapeutic agent. The most commonly employed methods in this context are the MTT and CCK-8 assays, which rely on the metabolic activity of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. youtube.com The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. youtube.com

Similarly, the Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8. bosterbio.commacgene.com Dehydrogenases in viable cells reduce WST-8 to a water-soluble orange formazan dye. bosterbio.comabcam.com The intensity of the orange color correlates with the number of living cells and can be measured using a spectrophotometer. bosterbio.com The CCK-8 assay is generally considered more sensitive and convenient than the MTT assay because it does not require a solubilization step. dojindo.com

Detailed Research Findings

Academic research has extensively used these assays to screen gypenosides, the class of saponins (B1172615) to which this compound belongs, for their anti-cancer properties. While specific public data on this compound from these assays is limited, studies on gypenoside extracts and other specific gypenoside isolates illustrate the application and utility of these methods.

For instance, a study on human colorectal cancer SW-480 cells used the MTT assay to evaluate the effects of a gypenoside extract (Gyp). The findings demonstrated that the extract inhibited cell proliferation in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell viability, was determined to be approximately 91.77 µg/ml after 24 hours and 83.8 µg/ml after 48 hours of treatment. plos.org

Another study utilized the MTT assay to investigate the impact of gypenosides on gastric cancer cell lines HGC-27 and SGC-7901. nih.gov The results showed that gypenosides inhibited the growth of these cells in a concentration-dependent and time-dependent fashion. nih.gov For HGC-27 cells, the survival rate dropped below 50% at a concentration of 50 μg/mL, while for SGC-7901 cells, a similar effect was observed at 100 μg/mL. nih.gov

In the context of oral cancer, the viability of HSC-3 cells was assessed using flow cytometry after staining with propidium (B1200493) iodide. Treatment with a gypenoside extract resulted in a time- and dose-dependent decrease in cell viability. nih.gov

While detailed MTT or CCK-8 data for this compound is not extensively available in published literature, research has documented its isolation. Five new dammarane-type saponins, designated gypenosides GD1–GD5, were isolated from the aerial parts of Gynostemma pentaphyllum. These isolates were subsequently tested for their inhibitory effects on IL-6-induced STAT3 promoter activity in Hep3B cells. researchgate.net Another study on a specific isolate, Gypenoside 5, determined its moderate cytotoxicity against several human breast cancer cell lines, with IC50 values ranging from 10.5 to 14.2 µM. researchgate.net

These findings underscore the critical role of cell viability assays in the preliminary screening of gypenosides, providing essential data on their dose-dependent efficacy and helping to identify promising candidates for further mechanistic studies.

Data from Cell Viability Assays

The following tables summarize findings from studies using MTT and other viability assays to screen the efficacy of gypenosides on various cancer cell lines.

Table 1: MTT Assay Findings for Gypenosides on Cancer Cell Lines

Gypenoside Tested Cell Line Assay Type Key Findings (Concentration and Effect) IC50 Value
Gypenoside Extract SW-480 (Colorectal Cancer) MTT Dose- and time-dependent inhibition of proliferation. plos.org ~91.77 µg/ml (24h), ~83.8 µg/ml (48h) plos.org
Gypenoside Extract HGC-27 (Gastric Cancer) MTT Concentration-dependent growth inhibition. nih.gov <50 µg/ml nih.gov
Gypenoside Extract SGC-7901 (Gastric Cancer) MTT Concentration-dependent growth inhibition. nih.gov <100 µg/ml nih.gov
Gypenoside 5 MCF7, MCF7/ADR, MDA-MB-231 (Breast Cancer) Cytotoxicity Assay Moderate cytotoxicity observed. researchgate.net 10.5 ± 1.4 to 14.2 ± 2.6 µM researchgate.net

Future Perspectives and Emerging Research Avenues for Gypenoside Gd5

Exploration of Novel Molecular Targets and Signaling Pathways

Emerging research indicates that the therapeutic potential of gypenosides, including Gypenoside GD5, extends to the modulation of various critical signaling pathways. Preclinical studies have highlighted the capacity of gypenosides to influence pathways such as NF-κB, Nrf2, AKT, and ERK1/2, which are central to neuroprotective processes. nih.gov Further investigations have identified that gypenosides can exert cardioprotective effects by activating the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway and promoting mitophagy. peerj.com In the context of cancer, gypenosides have been shown to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. frontiersin.org This same pathway is also implicated in the effects of gypenosides on renal cell carcinoma and bladder cancer cells. frontiersin.org

Network pharmacology analyses have further broadened the understanding of gypenoside interactions, pointing towards targets like MAPK, EGFR, and PIK3CA. peerj.com In hepatic fibrosis models, gypenosides appear to exert their effects through the EGFR and PI3K-Akt signaling pathways. mdpi.com For type 2 diabetes, research suggests that gypenosides may mediate their effects through the insulin (B600854) resistance, PI3K/Akt, and FoxO1 signaling pathways. semanticscholar.org The identification of these diverse molecular targets and pathways underscores the need for future research to isolate and characterize novel gypenosides and to delve deeper into their specific mechanisms of action. nih.gov This will provide a foundational basis for potential clinical applications.

Table 1: Investigated Signaling Pathways Modulated by Gypenosides

Signaling PathwayAssociated Disease/ConditionResearch Finding
NF-κB, Nrf2, AKT, ERK1/2Neuropsychiatric disordersGypenosides contribute to neuroprotective properties by modulating these pathways. nih.gov
PI3K/Akt/GSK-3β/Mcl-1CardioprotectionGypenosides promote mitophagy and activate this signaling cascade. peerj.com
PI3K/AKT/mTORGastric Cancer, Renal Cell Carcinoma, Bladder CancerGypenosides induce apoptosis by inhibiting this pathway. frontiersin.org
EGFR, PI3K-AktHepatic FibrosisGypenosides play an anti-fibrotic role by regulating these pathways. mdpi.com
Insulin resistance, PI3K/Akt, FoxO1Type 2 DiabetesGypenosides may improve insulin sensitivity through these pathways. semanticscholar.org

Investigation of this compound in Emerging Disease Models

Preclinical research has demonstrated the therapeutic potential of gypenosides across a range of disease models. These include neuropsychiatric disorders such as depression, Parkinson's disease, Alzheimer's disease, secondary dementia, stroke, and optic neuritis. nih.gov In the realm of cardiovascular health, gypenosides have shown promise in models of heart failure. peerj.com Furthermore, their anti-cancer properties have been investigated in various cancer cell lines, including gastric, renal, and bladder cancers. frontiersin.org

Recent studies have also explored the effects of gypenosides in models of hepatic fibrosis and type 2 diabetes. mdpi.comsemanticscholar.org For instance, certain gypenosides have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target relevant to both diabetes and cancer, and have shown cytotoxicity against human breast cancer cell lines. nih.govresearchgate.net Additionally, the antiviral activity of gypenosides has been observed against the bovine viral diarrhea virus (BVDV), suggesting a potential role in veterinary medicine. nih.gov The anti-inflammatory properties of gypenosides are also a significant area of investigation, with studies showing their ability to suppress the production of inflammatory mediators in various cell models. mdpi.com Future research should continue to explore the efficacy of specific gypenosides like GD5 in these and other emerging disease models to fully elucidate their therapeutic potential.

Strategies for Targeted Delivery and Formulation in Preclinical Investigations

The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy of compounds like this compound. Oral administration is the most common and preferred route, and formulations can be designed to target specific regions of the gastrointestinal tract, such as the stomach, small intestine, or colon. nih.gov Strategies for targeted delivery often involve manipulating the formulation to control the dissolution rate and site of drug release. nih.gov

For localized conditions like inflammatory bowel disease or colorectal cancer, colon-targeted drug delivery is a key area of research. nih.gov This can be achieved through pH-dependent, time-dependent, or microbiome-exploiting release mechanisms. nih.gov Nanoparticle formulations, including liposomes, offer a versatile platform for modulating a drug's pharmacokinetics and biodistribution, potentially reducing systemic toxicity by encapsulating the therapeutic agent. nih.gov In cancer therapy, nanoparticles can passively accumulate in tumors or be actively targeted to cancer cells or the tumor microenvironment. nih.gov Other innovative approaches include gastroretentive drug delivery systems (GRDDS), which prolong the drug's residence time in the stomach, and the use of medicated chewing gums for convenient, modified-release delivery. researchgate.netresearchgate.net These formulation strategies hold promise for optimizing the preclinical investigation of this compound.

Mechanistic Elucidation of Synergistic Effects with Established Agents in Preclinical Models

Investigating the synergistic effects of this compound with established therapeutic agents is a promising avenue for future research. Combining natural compounds with conventional drugs can potentially enhance therapeutic outcomes and reduce side effects. For instance, studies on American ginseng have shown that the synergistic effect of polysaccharides and ginsenosides (B1230088) can ameliorate cyclophosphamide-induced intestinal immune disorders and gut barrier dysfunction. nih.gov This was achieved by restoring the gut microbiota and modulating fecal metabolites. nih.gov

In the context of liver fibrosis, one study found that a specific gypenoside, in conjunction with a PP2Cα agonist, strengthened the vitality of the phosphatase, suggesting a synergistic mechanism in reducing the extracellular matrix of hepatic stellate cells. mdpi.com The principle of synergy is fundamental in traditional Chinese medicine and is increasingly being explored in modern pharmacology. By elucidating the molecular mechanisms behind these synergistic interactions, researchers can develop more effective combination therapies. Future preclinical models should systematically evaluate the combination of this compound with existing drugs for various diseases, focusing on understanding the underlying pathways that lead to enhanced efficacy.

Bioengineering Approaches for Enhanced this compound Production

The sustainable and large-scale production of specific gypenosides like GD5 is essential for extensive research and potential therapeutic application. Bioengineering offers several promising approaches to achieve this. Plant tissue culture techniques, combined with bioreactors, can be used for the large-scale production of plant cells that synthesize these compounds. researchgate.net

Another powerful strategy is the enzymatic transformation of abundant, structurally related saponins (B1172615) into more pharmacologically active or rare gypenosides. For example, specific enzymes can be used for the targeted deglycosylation of sugar moieties in gypenosides. mdpi.com One study demonstrated the successful enzymatic transformation of ginsenoside Rb1 into gypenoside XVII with a high molar yield using a recombinant β-glucosidase. mdpi.com This biotransformation process is often more efficient and environmentally friendly than chemical synthesis. mdpi.com Furthermore, 3D bioprinting and the use of hydrogels are emerging bioengineering tools that could be adapted for creating controlled environments for cell cultures or enzymatic reactions, potentially enhancing the yield and purity of the desired gypenoside. nih.govnih.govresearchgate.net These bioengineering strategies will be critical in overcoming the limitations of natural extraction and enabling the broader investigation of this compound.

Q & A

Q. How can researchers ensure compliance with ethical guidelines in preclinical GD5 toxicity studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: specify sample size justification, randomization, and blinding. For GDPR compliance in human cell lines, document informed consent and anonymize data. Include a Legitimate Interest Assessment (LIA) for secondary data use .

Q. What documentation is critical for replicating GD5-related pharmacological experiments?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including exact instrument settings (e.g., HPLC gradient), solvent suppliers, and software versions. For in vivo work, report animal strain, diet, and housing conditions. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Data

Parameter Basic Method Advanced Method Key Reference
Structural ElucidationNMR, HR-MSX-ray crystallography
Bioactivity ScreeningELISA, Western blotSingle-cell RNA sequencing
PharmacokineticsHPLC-UVPBPK modeling + LC-MS/MS
Synergy AnalysisIsobologramsChou-Talalay CI + CompuSyn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.